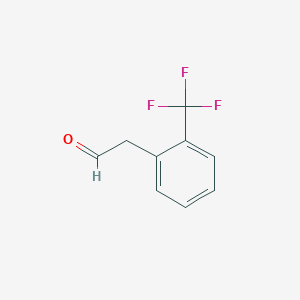

2-(2-(Trifluoromethyl)phenyl)acetaldehyde

CAS No.: 21235-63-2

Cat. No.: VC2462751

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21235-63-2 |

|---|---|

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]acetaldehyde |

| Standard InChI | InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |

| Standard InChI Key | YJFBOFNEYFSKQC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC=O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)CC=O)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

2-(2-(Trifluoromethyl)phenyl)acetaldehyde is characterized by the following essential identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 21235-63-2 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]acetaldehyde |

| Common Synonyms | 2-(Trifluoromethyl)benzeneacetaldehyde; Benzeneacetaldehyde, 2-(trifluoromethyl)- |

| Physical State | Solid at standard conditions |

| InChI Key | YJFBOFNEYFSKQC-UHFFFAOYSA-N |

The compound features a benzene ring with a trifluoromethyl group at the ortho position and an acetaldehyde group (-CH₂CHO) attached to the ring. The presence of the trifluoromethyl group imparts specific electronic and steric effects that influence its chemical behavior and reactivity patterns .

| Classification | Hazard Statement | Description |

|---|---|---|

| Flam. Liq. 3 | H226 | Flammable liquid and vapor |

| Acute Tox. 4 | H302 | Harmful if swallowed |

| Skin Irrit. 2 | H315 | Causes skin irritation |

| Eye Irrit. 2A | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Precautionary Measures

The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Signal Word and Pictogram

The compound carries the signal word "Warning" and is associated with the GHS07 pictogram, indicating acute toxicity, skin and eye irritation, and respiratory tract irritation hazards .

Synthetic Methodologies

Several approaches exist for the synthesis of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde, with the most documented method involving oxidation of the corresponding alcohol:

Comparative Analysis with Positional Isomers

2-(2-(Trifluoromethyl)phenyl)acetaldehyde exists as one of three positional isomers based on the location of the trifluoromethyl group on the phenyl ring. Comparing these isomers provides insight into structure-property relationships:

| Property | 2-(2-(Trifluoromethyl)phenyl)acetaldehyde | 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | 2-(4-(Trifluoromethyl)phenyl)acetaldehyde |

|---|---|---|---|

| CAS Number | 21235-63-2 | 21172-31-6 | Not specified in search results |

| Molecular Formula | C₉H₇F₃O | C₉H₇F₃O | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol | 188.15 g/mol | 188.15 g/mol |

| Hazard Statements | H302, H315, H319, H335 | H302, H315, H319, H335 | Similar to other isomers |

| Commercial Availability | Available from chemical suppliers | Available from Sigma-Aldrich (CDS022830) | Available from Sigma-Aldrich (CDS023320) |

The ortho-substituted isomer (2-position) likely exhibits different reactivity patterns compared to the meta (3-position) and para (4-position) isomers due to the proximity of the trifluoromethyl group to the acetaldehyde moiety, potentially affecting both steric and electronic properties .

Applications in Chemical Research and Industry

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules:

-

The aldehyde functionality provides a reactive site for nucleophilic addition reactions, Wittig reactions, and reductive amination.

-

In one documented procedure, a related aldehyde was used in the synthesis of N-(2,2-dimethoxy-1-phenylethyl)-4-nitrobenzenesulfonamide through reaction with dibenzylamine .

Physical and Chemical Characteristics

The physical and chemical properties of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde are influenced by the presence of the trifluoromethyl group, which affects the electron distribution within the molecule.

Chemical Reactivity

The compound is expected to exhibit reactivity typical of aldehydes, including:

-

Nucleophilic addition reactions at the carbonyl carbon

-

Oxidation to carboxylic acids

-

Reduction to alcohols

-

Participation in aldol condensations and related C-C bond-forming reactions

The presence of the trifluoromethyl group likely modifies these reactivities compared to unsubstituted phenylacetaldehyde, potentially increasing the electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the CF₃ group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume